3-(3-Methoxyphenyl)-2-[(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one
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Overview
Description
“3-(3-Methoxyphenyl)-2-[(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one” is a complex organic compound that belongs to the class of quinazolinone derivatives These compounds are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-Methoxyphenyl)-2-[(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the indole moiety: This step may involve the condensation of an indole derivative with the quinazolinone core, often using a catalyst or under reflux conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the quinazolinone core or the indole moiety, potentially leading to the formation of reduced derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents.
Medicine
The compound may have potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory activities, due to its structural similarity to other bioactive quinazolinone derivatives.
Industry
In the industrial sector, the compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of “3-(3-Methoxyphenyl)-2-[(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one” would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, modulating their activity. The indole moiety may also play a role in binding to biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Quinazolinone derivatives: Known for their diverse biological activities.
Indole derivatives: Widely studied for their pharmacological properties.
Methoxyphenyl compounds: Often used in medicinal chemistry for their bioactivity.
Uniqueness
The uniqueness of “3-(3-Methoxyphenyl)-2-[(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one” lies in its combined structural features, which may confer unique biological activities and chemical properties not found in other compounds.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2-[(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-17(2)29-24-14-7-5-11-20(24)22(27(29)32)16-25-28-23-13-6-4-12-21(23)26(31)30(25)18-9-8-10-19(15-18)33-3/h4-17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJOGKLPKJQZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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